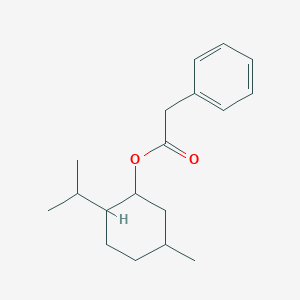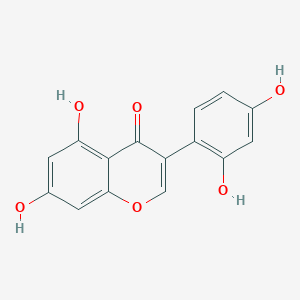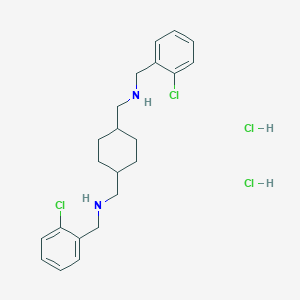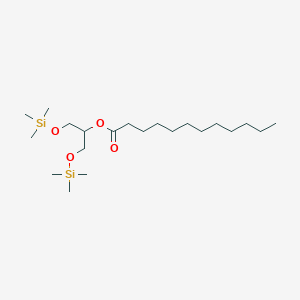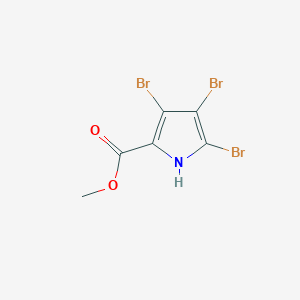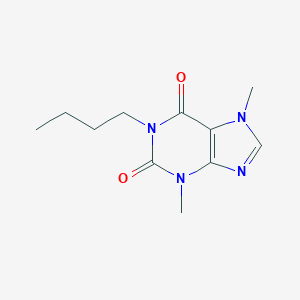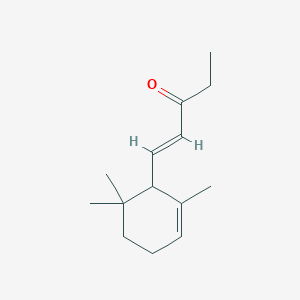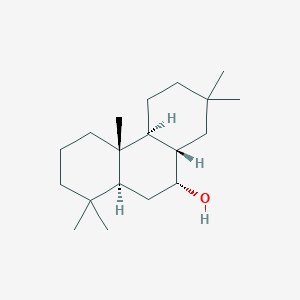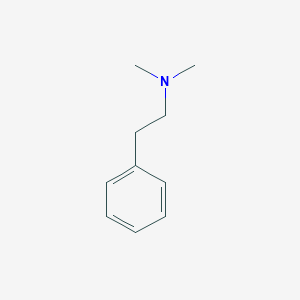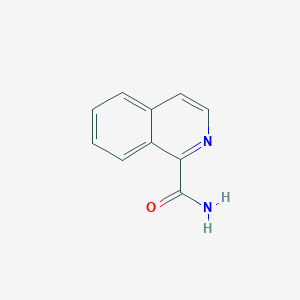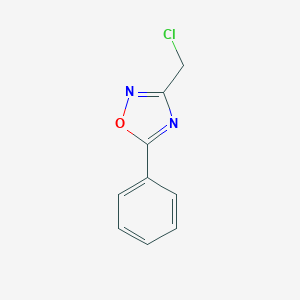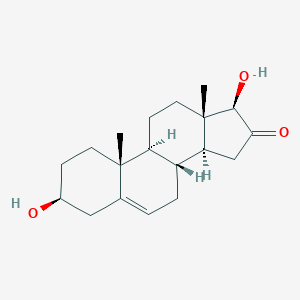
16-Oxoandrostenediol
Descripción general
Descripción
16-Oxoandrostenediol is a naturally occurring androgenic steroid hormone generated by the adrenal glands . It has been found in the urine of newborn infants . Secretion of this steroid is suppressed by dexamethasone . Levels of this hormone are almost absent by 5 months of age .
Molecular Structure Analysis
The 16-oxoandrostenediol molecule contains a total of 66 atoms. There are 39 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 16-oxoandrostenediol molecule .Chemical Reactions Analysis
While specific chemical reactions involving 16-Oxoandrostenediol are not detailed in the search results, it is known that this steroid is involved in lipid peroxidation and fatty acid metabolism .Aplicaciones Científicas De Investigación
Breast Cancer Research : Adams and Wong (1968) studied urinary steroid metabolites in breast cancer patients and found elevated levels of 16-hydroxylated derivatives of dehydroepiandrosterone (DHEA), including 16-Oxoandrostenediol. This suggests its potential role in breast cancer pathology (Adams & Wong, 1968).
Blood Pressure and Mineralocorticoid Activity : Ogihara et al. (1977) investigated the mineralocorticoid activities and effects on blood pressure of synthetic 16-oxoandrostenediol in rats, providing insights into its potential cardiovascular effects (Ogihara et al., 1977).
Growth and Lipemic Activity in Poultry : Johnston et al. (1980) explored the effects of 19-oxo-androstenedione, a metabolite of androstenedione related to 16-Oxoandrostenediol, on growth and plasma lipids in young chicks, indicating its potential use in poultry growth enhancement (Johnston et al., 1980).
Steroid Biotransformation : Świzdor et al. (2017) described the application of Aspergillus niger in the bioconversion of steroids including 16-Oxoandrostenediol, highlighting its role in steroid biotransformation processes (Świzdor et al., 2017).
Cytotoxic Studies : Chattopadhaya et al. (2004) conducted cytotoxic studies on oxime derivatives of various 16-E-arylidenosteroids, including those related to 16-Oxoandrostenediol, for antineoplastic activity against various tumor cell lines (Chattopadhaya et al., 2004).
Steroid Synthesis and Metabolism : Various studies have focused on the synthesis, metabolism, and bioconversion of steroids including 16-Oxoandrostenediol, demonstrating its significance in endocrinological and biochemical research (Komeno, 1960; Reynolds, 1964; Numazawa et al., 1990; Incledon, 2003; Gomez-Sanchez et al., 1976; Sennett et al., 1977; Dubey et al., 2005; Rosner et al., 1966; Hansson & Gustafsson, 1981; Mattioli et al., 1986; Gaši et al., 2001; Havlíček et al., 2010; Shackleton et al., 1968; Booth, 1975).
Propiedades
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRBLZKRYPEVIK-PEMPUTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315108 | |
| Record name | 16-Oxoandrostenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Oxoandrostenediol | |
CAS RN |
1159-66-6 | |
| Record name | 16-Oxoandrostenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta,17beta-Dihydroxyandrost-5-en-16-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC71306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Oxoandrostenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



